1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone
CAS No.: 1351633-40-3
Cat. No.: VC5824602
Molecular Formula: C17H23NO3
Molecular Weight: 289.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351633-40-3 |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.375 |
| IUPAC Name | 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(3-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C17H23NO3/c1-13-5-4-6-14(7-13)8-15(19)18-9-17(10-18)11-20-16(2,3)21-12-17/h4-7H,8-12H2,1-3H3 |
| Standard InChI Key | KIJVULYEJUWCHU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)N2CC3(C2)COC(OC3)(C)C |
Introduction
Structural Analysis
Molecular Architecture
The compound’s backbone consists of a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane system, a nine-membered spirocyclic structure comprising two fused rings: a four-membered oxolane (tetrahydrofuran derivative) and a six-membered oxazepane-like ring. The spiro junction at position 7 introduces conformational rigidity, while the 6,8-dioxa and 2-aza moieties contribute to polarity and hydrogen-bonding potential . Attached to the nitrogen at position 2 is a 2-(m-tolyl)ethanone group, which introduces aromaticity and hydrophobic character via the meta-methyl-substituted phenyl ring.
Key structural features include:
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Spirocyclic Core: The shared spiro carbon (C7) bears two methyl groups, sterically hindering free rotation and stabilizing the bicyclic system .
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Ether and Amine Functionalities: The 6,8-dioxa arrangement creates a crown ether-like cavity, potentially enabling cation binding, while the 2-aza group offers a site for further functionalization .
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Aryl Ketone Side Chain: The m-tolyl group enhances lipophilicity, which may influence solubility and membrane permeability in biological systems .
Table 1: Comparative Structural Data of Related Spirocyclic Compounds
Synthesis and Manufacturing
Proposed Synthetic Routes
While no explicit protocols for the target compound exist in public databases, its synthesis can be extrapolated from methods used for analogous spirocycles:
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Spiro Core Formation:
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Cyclization of Diol-Amine Precursors: Reacting a diol (e.g., 2,2-dimethyl-1,3-propanediol) with a β-amino alcohol under acid catalysis could yield the spiro[3.5]nonane骨架 . For example, heating diol A with ethylenediamine derivative B in toluene with p-toluenesulfonic acid (PTSA) may induce cyclodehydration, forming the 6,8-dioxa-2-azaspiro system .
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Epoxide Ring-Opening: Epichlorohydrin derivatives could react with amines to generate the spirocyclic ether-amine framework, though this route may require stringent temperature control .
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Ethanone Functionalization:
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Acylation of the Spiro Amine: Treating the spirocyclic amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) would install the ethanone moiety. Subsequent Friedel-Crafts acylation using m-xylene and AlCl₃ could introduce the m-tolyl group .
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Suzuki-Miyaura Coupling: If a brominated ethanone intermediate is synthesized, palladium-catalyzed coupling with m-tolylboronic acid would afford the final aryl ketone .
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Physicochemical Properties
Predicted Characteristics
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Molecular Weight: 287.35 g/mol (calculated via exact mass analysis).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ketone and ether groups; limited water solubility (logP ≈ 2.1 estimated via analogy to ).
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Stability: Likely stable under inert atmospheres but susceptible to hydrolysis at the ketone under strongly acidic or basic conditions .
Thermal Properties
While experimental data are unavailable, analogous spirocycles exhibit melting points between 120–180°C, suggesting the target compound is a crystalline solid at room temperature .
Research Findings and Future Directions
Current literature highlights spirocycles’ versatility but underscores a need for targeted studies on aryl ketone derivatives. Future work should prioritize:
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